2,2,2-Trichloroethyl dichlorophosphate

Beschreibung

BenchChem offers high-quality 2,2,2-Trichloroethyl dichlorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trichloroethyl dichlorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

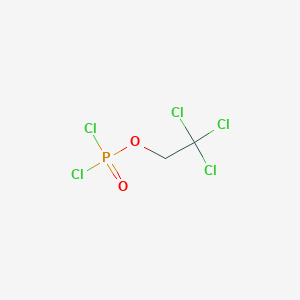

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1-trichloro-2-dichlorophosphoryloxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl5O2P/c3-2(4,5)1-9-10(6,7)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXWVOZHVCJRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl5O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066433 | |

| Record name | Phosphorodichloridic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18868-46-7 | |

| Record name | Phosphorodichloridic acid, 2,2,2-trichloroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18868-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodichloridic acid, 2,2,2-trichloroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018868467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodichloridic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodichloridic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties and stability of 2,2,2-Trichloroethyl dichlorophosphate

An In-depth Technical Guide to the Chemical Properties and Stability of 2,2,2-Trichloroethyl Dichlorophosphate

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical principles to solve complex challenges in pharmaceutical and materials science. This guide is crafted not merely as a repository of data, but as a functional tool for fellow researchers, scientists, and drug development professionals. The subject of this guide, 2,2,2-Trichloroethyl dichlorophosphate, is a reactive intermediate whose utility is intrinsically linked to its chemical behavior and stability profile. Understanding the causality behind its reactivity and degradation pathways is paramount for its effective and safe implementation in any synthetic or developmental workflow. This document is structured to provide a comprehensive, field-proven perspective, emphasizing self-validating protocols and authoritative grounding for every claim.

Core Molecular Profile and Physicochemical Properties

2,2,2-Trichloroethyl dichlorophosphate (CAS No. 18868-46-7) is an organophosphorus compound characterized by a phosphate core bonded to a 2,2,2-trichloroethoxy group and two chlorine atoms.[1] This structure confers significant reactivity, making it a potent phosphorylating agent. The electron-withdrawing nature of the trichloroethyl group plays a crucial role in modulating the reactivity of the P-Cl bonds.

A related compound, 2,2,2-trichloroethyl phosphorodichloridite (CAS No.60010-51-7), features a phosphorus (III) center and exhibits different reactivity profiles.[2] This guide will focus exclusively on the phosphate (P=O, phosphorus V) derivative.

Table 1: Physicochemical Properties of 2,2,2-Trichloroethyl Dichlorophosphate

| Property | Value | Source |

| IUPAC Name | 2,2,2-Trichloroethyl phosphorodichloridate | [1] |

| CAS Number | 18868-46-7 | [1] |

| Molecular Formula | C₂H₂Cl₅O₂P | [1] |

| Molecular Weight | 266.27 g/mol | [1] |

| Canonical SMILES | ClC(Cl)(Cl)COP(Cl)(Cl)=O | [1] |

| InChI Key | Information not available in provided sources | |

| Appearance | Expected to be a liquid, based on similar structures | |

| Boiling Point | 84° C at 3 mm Hg (for a similar structure) | [3] |

| Solubility | Expected to be reactive with water. Soluble in aprotic organic solvents. |

Synthesis and Core Reactivity

The synthesis of 2,2,2-Trichloroethyl dichlorophosphate typically involves the controlled reaction of 2,2,2-trichloroethanol with phosphorus oxychloride (POCl₃).[3] The reaction proceeds via nucleophilic attack of the alcohol onto the phosphorus center, with the subsequent elimination of hydrogen chloride (HCl) gas.

To 90 g (0.59 mol) of POCl₃ at 25°C, 72 g (0.48 mol) of 2,2,2-trichloroethanol is slowly added over a two-hour period.[3] The mixture is then heated and maintained at 100°-125°C for 14 hours, during which HCl gas evolves and is collected.[3] The final product is purified by distillation.[3]

Caption: Synthesis of 2,2,2-Trichloroethyl dichlorophosphate.

The primary utility of this molecule stems from its function as a phosphorylating agent. The P-Cl bonds are highly susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. The 2,2,2-trichloroethyl (Tce) group is a well-established protecting group for phosphates in complex organic synthesis, particularly in the preparation of phosphopeptides.[4] Its key advantage is its stability under a range of conditions and its selective removal under mild reductive cleavage, often using zinc in acetic acid.[5][6]

Chemical Stability and Degradation Pathways

The stability of 2,2,2-Trichloroethyl dichlorophosphate is a critical parameter for its storage, handling, and application. Its high reactivity makes it susceptible to degradation by several pathways.

Hydrolytic Stability

The presence of two P-Cl bonds makes the molecule highly sensitive to moisture. Hydrolysis is expected to be a rapid degradation pathway. Contact with water will lead to the stepwise replacement of the chlorine atoms with hydroxyl groups, liberating corrosive hydrogen chloride gas.[7][8] This reaction is analogous to the hydrolysis of other organophosphorus halides.

The initial hydrolysis product would be 2,2,2-trichloroethyl chlorophosphoric acid, followed by the formation of 2,2,2-trichloroethyl phosphoric acid. These intermediates are themselves unstable and can undergo further degradation. The base-promoted hydrolysis of related 2,2,2-trichloroethyl esters is known to be rapid due to the excellent leaving group ability of the trichloroethoxide group.[9]

Caption: Proposed hydrolytic degradation pathway.

Thermal Stability

Photostability

Specific photostability studies on 2,2,2-Trichloroethyl dichlorophosphate are not documented in the provided sources. However, standard pharmaceutical development guidelines, such as those from the ICH, recommend photostability testing for new drug substances.[11] Such testing would expose the compound to controlled light sources to assess its potential for photodegradation. Given the presence of multiple chlorine atoms, radical-mediated degradation pathways under UV irradiation could be a possibility.

Experimental Protocols for Stability Assessment

To ensure trustworthiness, protocols must be self-validating. The following workflows are designed to provide robust and reproducible data on the stability of 2,2,2-Trichloroethyl dichlorophosphate.

Protocol: Hydrolytic Stability Assessment via HPLC-UV

This protocol quantifies the rate of hydrolysis under controlled pH and temperature.

1. Preparation of Buffers and Standard Solutions:

- Prepare aqueous buffers at pH 4.0, 7.0, and 9.0.

- Prepare a stock solution of 2,2,2-Trichloroethyl dichlorophosphate in a dry, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

- Prepare calibration standards by diluting the stock solution.

2. Experimental Setup:

- For each pH condition, add a small aliquot of the stock solution to the buffer in a sealed, temperature-controlled vial (e.g., at 25°C and 40°C) to achieve a final concentration suitable for HPLC analysis.

- Initiate a timer immediately upon addition.

3. Time-Point Analysis:

- At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from the reaction vial.

- Immediately quench the reaction by diluting the aliquot in the mobile phase to stop further degradation.

- Analyze the sample by reverse-phase HPLC with UV detection.

4. Data Analysis:

Plot the concentration of the parent compound versus time for each condition.

Determine the rate of degradation and the half-life (t₁/₂) of the compound at each pH and temperature.

Caption: Workflow for hydrolytic stability testing.

Protocol: Thermal Stability Assessment using GC-MS

This method identifies the onset of thermal decomposition and characterizes the resulting products.

1. Sample Preparation:

- Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a clean, inert sample vial suitable for pyrolysis or headspace analysis.

2. Instrumentation Setup (Pyrolysis-GC-MS):

- A pyrolysis unit coupled to a GC-MS system is ideal.

- Set the GC oven program (e.g., start at 50°C, ramp to 300°C at 10°C/min).

- Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-400).

3. Thermal Decomposition Analysis:

- Heat the sample to a series of increasing temperatures (e.g., 100°C, 150°C, 200°C, 250°C, 300°C) for a fixed duration.

- After each heating step, analyze the volatile and semi-volatile compounds in the headspace by GC-MS.

- Alternatively, use a temperature-programmed reaction spectroscopy (TPRS) approach where the sample is heated at a constant rate, and the evolved gases are continuously monitored by the mass spectrometer.[12]

4. Data Interpretation:

- Identify the temperature at which the parent compound begins to disappear and degradation products appear.

- Identify the structures of the degradation products by interpreting their mass spectra.

Analytical Methodologies

Robust analytical methods are crucial for quality control and stability studies.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile and semi-volatile organophosphorus compounds. It provides excellent separation and structural identification of the parent compound and any degradation products.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is suitable for quantifying the parent compound in stability studies, especially in aqueous media where GC is less practical.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for the initial structural confirmation of the synthesized material and for identifying non-volatile degradation products in mechanistic studies. The sharp singlet for the Troc group's CH₂ protons is a useful diagnostic signal.[6]

Safety, Handling, and Storage

2,2,2-Trichloroethyl dichlorophosphate and related compounds are hazardous and must be handled with extreme care.

-

Hazards: The compound is expected to be corrosive and toxic. Related compounds like 2,2,2-trichloroethyl phosphorodichloridite are classified as causing severe skin burns and eye damage.[2] Contact with water liberates toxic and corrosive hydrogen chloride gas.[8] Inhalation can be toxic.

-

Handling: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It should be stored away from moisture, heat, and incompatible materials such as strong bases and oxidants.[7][10]

Table 2: GHS Hazard Information for Structurally Related Compounds

| Hazard Statement | Code | Description | Source |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2] |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [7] |

| Serious Eye Damage | H318 | Causes serious eye damage | [2] |

Concluding Remarks for the Practicing Scientist

2,2,2-Trichloroethyl dichlorophosphate is a valuable but highly reactive chemical intermediate. Its efficacy in synthesis is directly tied to an understanding and control of its stability. The primary degradation pathway of concern is hydrolysis, which can be rapid and produce corrosive byproducts. Thermal stability is also a key consideration, and exposure to high temperatures should be avoided. The protocols and data presented in this guide provide a framework for the safe handling, storage, and application of this compound, enabling researchers to leverage its reactivity while mitigating the risks associated with its inherent instability. Always consult the most current Safety Data Sheet (SDS) before use and perform a thorough risk assessment for any new experimental procedure.

References

-

PubChem. (n.d.). Phosphorodichloridous acid, 2,2,2-trichloroethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (2019, February 22). 2,2,2-TRICHLOROETHYL CHLOROFORMATE Extra pure MSDS. Retrieved from [Link]

-

CPAchem. (2024, January 12). Safety data sheet. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2,2-trichloroethyl phosphorodichloridate. Retrieved from [Link]

-

CAS. (n.d.). P-Ethylphosphonothioic dichloride. CAS Common Chemistry. Retrieved from [Link]

-

Paquet, A. (1992). Further studies on the use of 2,2,2-trichloroethyl groups for phosphate protection in phosphoserine peptide synthesis. International Journal of Peptide and Protein Research, 39(1), 82-86. Retrieved from [Link]

-

Study.com. (n.d.). Base-promoted hydrolysis of 2,2,2-trichloroethyl ethanoate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023, November 1). Phosphorodichloridic acid, 2,2,2-trichloroethyl ester - Substance Details. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024, September 8). Risk Evaluation for Tris(2-chloroethyl) Phosphate (TCEP) – Systematic Review Supplemental File. Retrieved from [Link]

-

Just, G., & Grozinger, K. (2010). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA International Journal for Chemistry, 64(4), 230-232. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Retrieved from [Link]

-

Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1677 - TRIS(2-CHLOROETHYL) PHOSPHATE. Retrieved from [Link]

-

CAS. (n.d.). Tetraallyltin. CAS Common Chemistry. Retrieved from [Link]

-

Reis, E. O. (2007). 2,2,2-Trichloroethyl Chloroformate (TrocCl). Synlett, 2007(9), 1473-1474. Retrieved from [Link]

- Google Patents. (n.d.). IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate.

-

PubChem. (n.d.). 2,2,2-Trichloroethyl chloroformate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. Retrieved from [Link]

-

E-Scholarship. (n.d.). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. University of California. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. Retrieved from [Link]

-

European Medicines Agency. (2003, December 17). Stability testing of existing active ingredients and related finished products - Scientific guideline. Retrieved from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Phosphorodichloridous acid, 2,2,2-trichloroethyl ester | C2H2Cl5OP | CID 108874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Further studies on the use of 2,2,2-trichloroethyl groups for phosphate protection in phosphoserine peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. scispace.com [scispace.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. homework.study.com [homework.study.com]

- 10. ICSC 1677 - TRIS(2-CHLOROETHYL) PHOSPHATE [chemicalsafety.ilo.org]

- 11. Stability testing of existing active ingredients and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. escholarship.org [escholarship.org]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]

Reaction mechanism of 2,2,2-Trichloroethyl dichlorophosphate with alcohols

An In-Depth Technical Guide to the Phosphorylation of Alcohols using 2,2,2-Trichloroethyl Dichlorophosphate

Abstract

The phosphorylation of alcohols is a cornerstone of synthetic organic chemistry, with profound implications in the fields of drug development, molecular biology, and materials science. The resulting phosphate esters are integral to the structure of DNA, act as crucial intermediates in metabolic pathways, and are widely used as prodrugs to enhance bioavailability. This technical guide provides a comprehensive examination of the reaction mechanism between 2,2,2-trichloroethyl dichlorophosphate and alcohols. We will delve into the underlying principles governing the reaction, the unique role of the 2,2,2-trichloroethyl (Tce) group as an orthogonal protective moiety, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful phosphorylation strategy.

The Phosphorylating Agent: 2,2,2-Trichloroethyl Dichlorophosphate

2,2,2-Trichloroethyl dichlorophosphate, Cl₃CCH₂OP(O)Cl₂, is a highly reactive derivative of phosphoric acid. Its utility stems from two key features: the electrophilic phosphorus center, which is primed for nucleophilic attack, and the 2,2,2-trichloroethyl (Tce) group, which serves as a robust and selectively removable protecting group.

The Electrophilic Phosphorus Center

The phosphorus atom in 2,2,2-trichloroethyl dichlorophosphate is bonded to three highly electronegative atoms: one oxygen and two chlorine atoms. This arrangement creates a significant partial positive charge on the phosphorus atom, making it a potent electrophile.[1] This high degree of electrophilicity is the driving force behind its reaction with nucleophiles such as alcohols.

The Significance of the 2,2,2-Trichloroethyl (Tce) Protecting Group

In complex molecule synthesis, protecting groups are essential for masking reactive functional groups while other parts of the molecule are being modified. The Tce group is particularly valuable because it is stable under a wide range of conditions, including the acidic and basic environments often used to remove other common protecting groups like Boc, Fmoc, or silyl ethers.[2]

The true power of the Tce group lies in its unique deprotection mechanism: a reductive cleavage that proceeds via a β-elimination pathway.[2] This is most commonly achieved using zinc dust in a protic solvent like acetic acid or buffered aqueous solutions.[3][4] This orthogonality makes the Tce group an excellent choice for multi-step synthetic routes where selective deprotection is critical.[2][5]

Core Reaction Mechanism: Nucleophilic Substitution

The reaction of 2,2,2-trichloroethyl dichlorophosphate with an alcohol is a classic example of nucleophilic substitution at a phosphorus(V) center. The reaction typically proceeds in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct.[6][7]

The mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus center.[1]

-

Intermediate Formation: This attack forms a transient, high-energy pentacoordinate trigonal bipyramidal intermediate or transition state.

-

Leaving Group Departure: The intermediate collapses, expelling the most stable leaving group, which is a chloride ion (Cl⁻).

-

Proton Abstraction: The base (e.g., pyridine) removes the proton from the oxonium ion intermediate, regenerating a neutral phosphate triester and forming pyridinium chloride.[8]

The presence of pyridine is crucial. Beyond simply acting as an acid scavenger, it can also function as a nucleophilic catalyst. Pyridine can initially attack the dichlorophosphate to form a highly reactive phosphorylpyridinium salt. This intermediate is even more electrophilic than the starting material, accelerating the subsequent attack by the alcohol.[7][9]

Caption: Generalized mechanism of alcohol phosphorylation.

The Deprotection Pathway: Reductive Cleavage

Once the desired molecular manipulations are complete, the Tce group can be selectively removed to unveil the free phosphate. The mechanism involves a two-electron reduction by a metal, typically zinc.[3]

-

Electron Transfer: Zinc transfers two electrons to one of the chlorine atoms on the trichloroethyl group.

-

Fragmentation: This leads to the formation of a zinc chloride, a β-elimination of a second chloride ion, and the generation of a 1,1-dichloroethene byproduct.

-

Protonation: The resulting phosphate anion is protonated by the solvent (e.g., acetic acid) to yield the final deprotected phosphate.

This process is highly efficient and clean, and its mild, non-acidic/non-basic nature preserves the integrity of other sensitive functional groups within the molecule.[3][10]

Caption: Reductive cleavage of the Tce protecting group.

Experimental Protocol: A Self-Validating System

This section outlines a generalized, step-by-step methodology for the phosphorylation of a primary alcohol.

Objective: To synthesize a 2,2,2-trichloroethyl alkyl phosphorochloridate.

Materials:

-

Alcohol (e.g., 1-octanol)

-

2,2,2-Trichloroethyl dichlorophosphate

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology

-

Reaction Setup (Causality: Exclusion of Moisture): A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with the alcohol (1.0 eq). The flask is purged with dry nitrogen. Anhydrous DCM is added via syringe to dissolve the alcohol. The solution is cooled to 0 °C in an ice bath. This strict exclusion of water is critical as the dichlorophosphate reagent is highly susceptible to hydrolysis, which would form unwanted byproducts and reduce yield.[6]

-

Reagent Addition (Causality: Controlling Exothermicity): Anhydrous pyridine (1.1 eq) is added dropwise via syringe. Subsequently, a solution of 2,2,2-trichloroethyl dichlorophosphate (1.05 eq) in anhydrous DCM is added slowly over 15-20 minutes. The slow, dropwise addition at low temperature helps to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring (Causality: Ensuring Completion): The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting alcohol is consumed. ³¹P NMR is particularly powerful for monitoring phosphorus reactions, as the chemical shifts of the starting dichlorophosphate, the product phosphorochloridate, and any potential byproducts are distinct.

-

Workup (Causality: Quenching and Purification): The reaction is quenched by the slow addition of water at 0 °C. The mixture is transferred to a separatory funnel and the organic layer is washed sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine (to remove bulk water). Each wash step serves a specific purpose to remove impurities and unreacted reagents, simplifying the final purification.

-

Isolation and Purification (Causality: Achieving High Purity): The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure phosphate ester product. Chromatography is essential for separating the desired product from any unreacted starting materials or side products, ensuring high purity for subsequent steps or analysis.

Experimental Workflow Diagram

Caption: Standard workflow for alcohol phosphorylation.

Data Presentation

For effective reaction monitoring and characterization, ³¹P NMR spectroscopy is an invaluable tool. The chemical shifts are highly sensitive to the electronic environment of the phosphorus nucleus.

| Compound Type | Typical ³¹P NMR Chemical Shift (ppm, vs H₃PO₄) |

| POCl₃ | ~3 |

| Alkyl Dichlorophosphate (ROP(O)Cl₂) | ~5 to 7 |

| Dialkyl Phosphorochloridate ((RO)₂P(O)Cl) | ~2 to 5 |

| Trialkyl Phosphate ((RO)₃P(O)) | ~0 to -5 |

| Phosphoric Acid | 0 |

Note: Exact chemical shifts can vary based on solvent and specific alkyl/aryl substituents.

Conclusion

The reaction of 2,2,2-trichloroethyl dichlorophosphate with alcohols provides a robust and versatile method for the synthesis of phosphate esters. The mechanism is a well-understood nucleophilic substitution, facilitated by the high electrophilicity of the phosphorus center. The key strategic advantage of this reagent lies in the Tce protecting group, which offers stability across a range of conditions and can be selectively removed via a unique reductive cleavage pathway. The experimental protocols, when conducted with careful control over reaction conditions, are reliable and high-yielding. This methodology remains a vital tool for synthetic chemists in academic and industrial research, particularly in the synthesis of complex bioactive molecules.

References

-

Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]

-

Pearson. POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Paquet, A. (1992). Further studies on the use of 2,2,2-trichloroethyl groups for phosphate protection in phosphoserine peptide synthesis. International Journal of Peptide and Protein Research, 39(1), 82-86. [Link]

-

Wikipedia. Phosphoryl chloride. [Link]

-

Chemistry Stack Exchange. (2019, February 7). Rationalising the reactivity of phosphoryl chloride. [Link]

-

Chemistry LibreTexts. (2020, May 30). 14.2: Reactions with Phosphorus Halides and Thionyl Chloride. [Link]

-

Salomon, C. J., et al. (2025, August 7). Recent developments in chemical deprotection of ester functional group. [Link]

-

Tsubaki, K., Shimooka, H., Kitamura, M., & Okauchi, T. (2019). Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates. Organic Letters, 21, 9779-9783. [Link]

-

Chemistry Stack Exchange. (2025, September 19). What is the purpose of pyridine in phosphorylation of BINOL?[Link]

-

Total Synthesis. (2024, October 16). Troc Protecting Group: Troc Protection & Deprotection Mechanism. [Link]

-

Gansäuer, A., & Dahmen, T. (2012). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA, 66(6), 433-434. [Link]

-

Babu, B. S., & Balasubramanian, K. K. (2011). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. Carbohydrate Research, 346(14), 2290-2293. [Link]

-

ResearchGate. (n.d.). Electrochemically Driven and Acid-Driven Pyridine-Directed ortho-Phosphorylation of C(sp2)–H Bonds. [Link]

-

ResearchGate. (2025, August 5). Organocatalytic Phosphorylation of Alcohols Using Pyridine-N-oxide. [Link]

-

Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]

-

Marinier, A., & Kim, Y. C. (2025, August 6). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. ResearchGate. [Link]

-

ARC Journals. (2015, April 15). Synthesis of Mono-(4-Chlorothio) Phenyl Phosphate Ester and Its Characterization from IR Absorption Spectra. [Link]

Sources

- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. chimia.ch [chimia.ch]

- 4. researchgate.net [researchgate.net]

- 5. Further studies on the use of 2,2,2-trichloroethyl groups for phosphate protection in phosphoserine peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. arcjournals.org [arcjournals.org]

- 9. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]

- 10. Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2,2-Trichloroethyl dichlorophosphate molecular weight and physical data

Part 1: Executive Summary & Chemical Identity

2,2,2-Trichloroethyl dichlorophosphate (TCE-DCP) is a specialized phosphorylating agent used primarily to introduce the 2,2,2-trichloroethyl (TCE) phosphate protecting group. Unlike standard alkyl phosphates, the TCE group offers orthogonal protection : it remains stable under acidic and basic conditions suitable for removing other protecting groups (like DMT or Fmoc) but is cleaved cleanly via reductive elimination using Zinc (Zn).

This guide addresses the critical physical data, synthesis protocols, and mechanistic applications of TCE-DCP, distinguishing it clearly from its common analogs: Troc-Cl (chloroformate) and Bis-TCE phosphorochloridate.

Chemical Specifications Table

| Property | Specification | Notes |

| IUPAC Name | 2,2,2-Trichloroethyl phosphorodichloridate | |

| CAS Registry | 18868-46-7 | Caution:[1] Do not confuse with Bis-ester (17672-53-6) |

| Formula | ||

| Molecular Weight | 266.27 g/mol | |

| Appearance | Colorless to pale yellow liquid | Moisture sensitive |

| Boiling Point | 84–86 °C @ 3 mmHg | Distillable under high vacuum |

| Density | ~1.65 g/mL (Estimated) | Heavier than water; similar to |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols |

Part 2: Mechanistic Utility & Orthogonality

The core value of TCE-DCP lies in the reductive cleavage mechanism of the resulting phosphate ester. This allows for the synthesis of sensitive nucleotides where harsh acid/base deprotection would degrade the molecule.

The Reductive Cleavage Pathway

The deprotection is driven by the high electron affinity of the trichloromethyl group. Upon treatment with Zinc (Zn) in Acetic Acid (AcOH) or a Zn/Cu couple, the metal donates electrons, causing a

Figure 1: The reductive cleavage mechanism. The Zn-mediated electron transfer triggers fragmentation, releasing the free phosphate under neutral-to-mildly acidic conditions.

Part 3: Synthesis & Preparation of the Reagent[2][3]

Commercial supplies of TCE-DCP can be intermittent. The following protocol describes the laboratory-scale preparation of the reagent from 2,2,2-trichloroethanol and phosphoryl chloride (

Synthesis Protocol

Reaction:

Reagents:

-

Phosphoryl chloride (

): 1.2 equivalents (Freshly distilled) -

2,2,2-Trichloroethanol: 1.0 equivalent[2]

-

Catalyst: Anhydrous

(optional, 0.5 mol%) or heat-driven.

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and an acid trap (NaOH scrubber) to capture HCl gas.

-

Charging: Add

to the flask under an Argon atmosphere. -

Addition: Add 2,2,2-trichloroethanol dropwise over 60 minutes at room temperature. Note: Evolution of HCl gas will begin.

-

Reaction: Heat the mixture gradually to 110–120 °C and stir for 12–14 hours. The cessation of HCl evolution indicates reaction completion.

-

Purification:

-

Cool the mixture to room temperature.

-

Perform fractional distillation under reduced pressure.

-

Collection: Collect the fraction boiling at 84 °C / 3 mmHg .

-

-

Storage: Store in a Schlenk flask or sealed ampoule under Argon at 4°C.

Part 4: Application Protocol (Phosphorylation)

This workflow describes using TCE-DCP to create a mono-phosphate ester from a nucleoside analog (R-OH).

Phosphorylation Workflow

Figure 2: Standard phosphorylation workflow using TCE-DCP. Strict moisture exclusion is required until the quench step.

Critical Experimental Notes

-

Solvent Choice: Pyridine is often used as both solvent and base to scavenge the HCl generated. For acid-sensitive substrates, use Triethylamine (TEA) in DCM at -78°C.

-

Reactivity: The first P-Cl bond reacts rapidly with primary alcohols. The second P-Cl bond is much slower, allowing for the isolation of the monochlorophosphate intermediate if a second nucleophile is to be added (creating a phosphotriester).

Part 5: Characterization & Validation

Validating the identity of the synthesized reagent or the phosphorylated product is best achieved via NMR spectroscopy.

NMR Specifications

-

NMR (Decoupled):

-

TCE-DCP Reagent: Typically appears as a singlet in the range of +3.0 to +6.0 ppm (relative to 85%

). -

Note: This is distinct from

(~ +2 to +5 ppm) but integration and proton coupling (if coupled) distinguish them.

-

-

NMR (

-

The methylene protons (

) appear as a distinct doublet due to coupling with Phosphorus ( -

Shift:

4.6 – 4.9 ppm.[3]

-

Mass Spectrometry

-

Pattern: Look for the characteristic isotope cluster of 5 Chlorine atoms.

-

Fragment: Loss of

is a common fragmentation pathway.

Part 6: Safety & Handling

Hazard Class: Corrosive (Skin/Eye Damage), Moisture Sensitive.

-

Moisture: Reacts violently with water to release HCl gas and phosphoric acid derivatives. Always handle in a fume hood.

-

Inhalation: The reagent has high vapor pressure at elevated temperatures. Use strictly in closed systems.

-

Decontamination: Quench spills with solid sodium bicarbonate followed by water. Do not add water directly to the concentrated liquid.

References

-

PrepChem. Synthesis of 2,2,2-trichloroethyl phosphorodichloridate. Retrieved from [Link]

-

PubChem. Phosphorodichloridic acid, 2,2,2-trichloroethyl ester (CAS 18868-46-7). National Library of Medicine. Retrieved from [Link]

- Eckstein, F.Phosphorothioate analogues of nucleotides. Accounts of Chemical Research.

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for TCE group cleavage mechanisms).

Sources

Technical Guide: Solubility & Handling of 2,2,2-Trichloroethyl Dichlorophosphate

[1][2][3]

Executive Summary

2,2,2-Trichloroethyl dichlorophosphate (TCE-DCP) is a highly reactive electrophilic phosphorylating agent used to introduce the 2,2,2-trichloroethyl protecting group into phosphate esters and nucleotides.[1][2][3] Unlike simple organic solutes, the "solubility" of TCE-DCP cannot be decoupled from its reactivity .[1][3]

It is miscible with most aprotic organic solvents but undergoes rapid, exothermic solvolysis in protic solvents (water, alcohols, amines).[1][3] Therefore, solvent selection is not merely about dissolution but about preventing reagent decomposition.[1][2][3] This guide categorizes solvents by chemical compatibility and provides protocols for maintaining the integrity of this moisture-sensitive reagent.[3]

Physicochemical Profile

Understanding the molecular structure is a prerequisite for predicting solvation behavior.[3][4]

| Property | Data | Relevance to Solubility |

| CAS Number | 18868-46-7 | Unique Identifier (Distinct from the bis-ester CAS 17672-53-6) |

| Formula | High halogen content increases lipophilicity.[2][3][5] | |

| Structure | P-Cl bonds are highly susceptible to nucleophilic attack.[2][3] | |

| Physical State | Colorless to pale yellow liquid | Miscible with organic solvents; no crystal lattice energy to overcome.[1][2][3] |

| Boiling Point | 84°C @ 3 mmHg | Volatile; solvent removal requires vacuum.[1][2][3] |

| Polarity | Moderate | Soluble in both non-polar (Hexane) and polar aprotic (THF) solvents.[2][3][4] |

ngcontent-ng-c1352109670="" class="ng-star-inserted">Critical Distinction: Do not confuse with Bis(2,2,2-trichloroethyl) phosphorochloridate (CAS 17672-53-6).[1][2][3] The compound discussed here has two reactive chlorine atoms on the phosphorus, making it significantly more electrophilic and moisture-sensitive.[1][3]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic capability to dissolve TCE-DCP versus their kinetic tendency to degrade it.

Class A: Recommended (Inert & Soluble)

These solvents dissolve TCE-DCP without reaction.[1][2][3] They must be anhydrous.[2][3]

| Solvent | Solubility | Notes |

| Dichloromethane (DCM) | Miscible | Standard Choice. Excellent for synthesis; easily removed.[2][3] |

| Tetrahydrofuran (THF) | Miscible | Good for polar reactions.[1][2][3] Must be peroxide-free and anhydrous. |

| Toluene | Miscible | High boiling point; suitable for reflux reactions.[1][2][3] |

| Chloroform | Miscible | Similar to DCM; often used for NMR analysis ( |

| Ethyl Acetate | Miscible | Good solubility, but avoid prolonged storage due to potential transesterification risks at high temps.[1][3] |

| Diethyl Ether | Miscible | Good solubility; high volatility.[1][2][3] |

Class B: Conditional (Reactants)

These are nucleophiles.[1][2][3][4][6][7][8] They will dissolve TCE-DCP but will immediately react with it.

| Solvent | Outcome | Mechanism |

| Alcohols (MeOH, EtOH) | Reaction | Forms mixed phosphate esters via alcoholysis.[1][2][3] |

| Amines (Pyridine, Et3N) | Reaction | Forms phosphoramidates.[1][2][3] Often used in stoichiometric amounts as acid scavengers (bases), not bulk solvents.[1][2][3][4] |

Class C: Prohibited (Incompatible)

These solvents cause immediate decomposition or hazardous exotherms.[2][4]

| Solvent | Hazard | Reason |

| Water | Hydrolysis | Rapidly forms |

| DMSO | Instability | Hygroscopic nature introduces water; potential Pummerer-type side reactions with acid chlorides.[1][2][3] |

| DMF | Instability | Can react with high-energy acid chlorides (Vilsmeier-Haack type intermediates) at elevated temperatures.[1][2][3][4] |

Mechanistic Visualization: Solvation vs. Reaction

The diagram below illustrates the divergent pathways TCE-DCP takes depending on the solvent class.

Figure 1: Mechanistic pathway showing stability in aprotic solvents vs. decomposition in protic media.[2][4]

Experimental Protocols

Protocol A: Solubility Testing (Qualitative)

Objective: To verify miscibility without degrading the sample.[2][4]

-

Preparation: Flame-dry a 10 mL borosilicate vial and cool under nitrogen/argon.

-

Solvent Prep: Ensure the candidate solvent (e.g., Toluene) is dried over molecular sieves (3Å or 4Å) to <50 ppm water content.[1][2][3][4]

-

Addition: Add 1.0 mL of solvent to the vial.

-

Spiking: Using a gas-tight microsyringe, inject 100 µL of TCE-DCP.

-

Observation:

Protocol B: Standard Phosphorylation Workflow

Context: Using TCE-DCP to phosphorylate an alcohol (R-OH).

-

Setup: 3-neck round bottom flask, stir bar, inert gas inlet (

), and addition funnel. -

Solvent: Charge flask with anhydrous Dichloromethane (DCM) (10-20 mL per mmol substrate).

-

Reagents: Add TCE-DCP (1.1 eq) and cool to 0°C.

-

Base: Add dry Pyridine or Triethylamine (2.2 eq) to scavenge

.[1][2][3] Note: The base will form a soluble salt or precipitate depending on the solvent, but it prevents acid-catalyzed degradation.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Addition: Dropwise addition of the target Alcohol (R-OH) dissolved in DCM.

-

Monitoring: Monitor by TLC (silica) or

NMR. The starting material signal (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your specific application.

Figure 2: Decision tree for selecting a compatible solvent for 2,2,2-Trichloroethyl dichlorophosphate.

Safety & Handling (E-E-A-T)

-

Corrosivity: TCE-DCP hydrolyzes to release Hydrogen Chloride (

) gas.[1][2][3] Always handle in a fume hood.[1][2][3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Lachrymator: Vapors are irritating to eyes and mucous membranes.[1][2][3][4][8]

-

Neutralization: Spills should be neutralized with sodium bicarbonate solution or lime, but only after absorbing the bulk liquid on sand/vermiculite to prevent violent splashing.[1][3][4]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture ingress will turn the liquid cloudy and increase pressure in the container due to

generation.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

References

-

EPA Substance Registry Services. (2023).[1][2][3] Phosphorodichloridic acid, 2,2,2-trichloroethyl ester (CAS 18868-46-7).[1][2][3][5][9] US Environmental Protection Agency.[1][2][3][9] Link[2][4]

-

PrepChem. (n.d.).[1][2][3][4] Synthesis of 2,2,2-trichloroethyl phosphorodichloridate.[1][2][3][5][10][11] Detailed synthesis protocol from POCl3 and trichloroethanol. Link

-

PubChem. (2024).[1][2][3][12] Phosphorodichloridous acid, 2,2,2-trichloroethyl ester (Compound Summary).[1][2][3][5] National Library of Medicine.[1][2][3] Link

-

Reghunadhan Nair, C. P., et al. (1988).[1][2][3] Thermal Functional Polymeric “Iniferters” Based on Phosphorus-Containing Poly(Thiuram Disulfides).[2][3][11] Journal of Macromolecular Science.[1][2][3][11] (Cites use of TCE-DCP in condensation reactions). Link[2]

Sources

- 1. 2,2,2-Trichloroethanol - Wikipedia [en.wikipedia.org]

- 2. Phosphorodichloridous acid, 2,2,2-trichloroethyl ester | C2H2Cl5OP | CID 108874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sigma Aldrich Bis(2,2,2-trichloroethyl) phosphorochloridate 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. 双(2,2,2-三氯乙基)磷酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

The Pivotal Role of 2,2,2-Trichloroethyl Dichlorophosphate in the Evolution of Nucleotide Synthesis: A Technical Guide

Abstract

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. The journey to the highly efficient automated synthesis methods of today was paved with critical innovations in phosphorylation chemistry. Among these, the development and application of 2,2,2-Trichloroethyl dichlorophosphate as a phosphorylating agent in the phosphotriester approach marked a significant advancement. This in-depth technical guide provides a comprehensive overview of the history, chemical principles, and experimental methodologies related to the use of 2,2,2-Trichloroethyl dichlorophosphate in nucleotide synthesis. We will explore the causality behind its adoption, detail the experimental workflows, and provide a comparative analysis that led to its eventual succession by the now-ubiquitous phosphoramidite chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the foundational chemistries that underpin the synthesis of nucleic acids.

Introduction: The Dawn of Chemical Oligonucleotide Synthesis

The elucidation of the double helical structure of DNA by Watson and Crick in 1953 ignited a fervent quest to chemically synthesize defined sequences of nucleotides. Early efforts, such as the phosphodiester method developed by H. Gobind Khorana, were groundbreaking but plagued by limitations, including the formation of branched oligonucleotides and challenging purification procedures. The core of the problem lay in the unprotected and highly reactive phosphodiester linkage.

A paradigm shift occurred with the advent of the phosphotriester approach in the 1960s, pioneered by the research groups of R. Letsinger and C. Reese. The key innovation of this method was the introduction of a protecting group on the phosphate moiety, rendering it neutral and preventing the problematic branching of the growing oligonucleotide chain. This strategic protection not only enhanced the selectivity of the coupling reaction but also permitted the use of more efficient coupling agents and catalysts, thereby dramatically accelerating the synthesis process.

The Rise of 2,2,2-Trichloroethyl Dichlorophosphate: A Tale of Stability and Selective Removal

The 2,2,2-trichloroethyl group offered a unique combination of stability and selective deprotection. It is stable to both acidic conditions, necessary for the removal of the 5'-hydroxyl protecting group (typically a trityl or dimethoxytrityl group), and mild basic conditions. This stability was a crucial advantage over other protecting groups of the era.

The true elegance of the TCE group lay in its facile removal under reductive conditions, typically using a zinc-copper couple in a suitable solvent. This orthogonality in deprotection was a significant step forward, allowing for a more controlled and predictable synthesis.

Synthesis of the Phosphorylating Agent

2,2,2-Trichloroethyl phosphorodichloridite, a precursor to the dichlorophosphate, can be synthesized from 2,2,2-trichloroethanol and phosphorus trichloride. For the phosphotriester approach, the corresponding P(V) reagent, 2,2,2-trichloroethyl dichlorophosphate, is employed.

The Phosphotriester Method in Action: A Step-by-Step Workflow

The synthesis of an oligonucleotide via the phosphotriester method using 2,2,2-trichloroethyl dichlorophosphate involves a cyclical process of deprotection, coupling, and capping. The following sections detail a generalized experimental protocol for solution-phase synthesis.

Materials and Reagents

-

5'-O-Dimethoxytrityl (DMT)-protected nucleoside

-

3'-O-Acetyl-protected nucleoside

-

2,2,2-Trichloroethyl dichlorophosphate

-

Pyridine (anhydrous)

-

Mesitylenesulfonyl chloride (MSCl) or a similar condensing agent

-

Zinc-copper couple (for deprotection)

-

Acetylacetone (for deprotection)

-

Silica gel for column chromatography

-

Appropriate solvents (e.g., dichloromethane, acetonitrile)

Experimental Protocol: Synthesis of a Dinucleotide

Step 1: Preparation of the 3'-Phosphorylated Monomer

-

A solution of 5'-O-DMT-protected nucleoside in anhydrous pyridine is cooled in an ice bath.

-

To this solution, 2,2,2-trichloroethyl dichlorophosphate is added dropwise with stirring.

-

The reaction is allowed to proceed for several hours at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the 5'-O-DMT-nucleoside-3'-(2,2,2-trichloroethyl) phosphate.

Step 2: Coupling Reaction

-

The dried 5'-O-DMT-nucleoside-3'-(2,2,2-trichloroethyl) phosphate and a 3'-O-acetyl-protected nucleoside are dissolved in anhydrous pyridine.

-

A condensing agent, such as mesitylenesulfonyl chloride, is added to the solution.

-

The reaction mixture is stirred at room temperature until the coupling is complete, as monitored by TLC.

-

The reaction is quenched, and the fully protected dinucleotide is isolated and purified by silica gel chromatography.

Step 3: Deprotection

-

Removal of the 5'-DMT group: The purified dinucleotide is treated with a mild acid (e.g., dichloroacetic acid in dichloromethane) to remove the DMT group, exposing the 5'-hydroxyl for the next coupling cycle.

-

Removal of the 3'-Acetyl group: The acetyl group can be removed by mild alkaline hydrolysis.

-

Removal of the 2,2,2-Trichloroethyl group: The TCE group is removed at the end of the synthesis by treatment with a zinc-copper couple in a solution of acetylacetone in pyridine. This step quantitatively transforms the phosphotriester linkages into the desired phosphodiesters.

Reaction Mechanism

The core of the phosphotriester method is the formation of a phosphotriester linkage between the 3'-hydroxyl of one nucleoside and the 5'-hydroxyl of another. The use of 2,2,2-trichloroethyl dichlorophosphate as the phosphorylating agent proceeds through the following general steps:

Solid-Phase Adaptation

The principles of the phosphotriester method were also successfully adapted for solid-phase synthesis, a development pioneered by Letsinger. In this approach, the first nucleoside is attached to an insoluble polymer support. The subsequent reaction cycles of deprotection and coupling are carried out by flowing the necessary reagents through a column containing the support. This greatly simplifies the purification process, as excess reagents and byproducts are simply washed away after each step.

Performance and Limitations: A Comparative Perspective

The phosphotriester method, particularly with the use of stable protecting groups like 2,2,2-trichloroethyl, was a significant improvement over the earlier phosphodiester approach. However, it was not without its limitations.

| Parameter | Phosphotriester (TCE) Method | Phosphoramidite Method |

| Coupling Efficiency | ~90-95% per step | >99% per step |

| Reaction Time | Longer coupling times | Very rapid coupling (seconds to minutes) |

| Reagent Stability | Phosphotriester intermediates are relatively stable | Phosphoramidites are sensitive to moisture and oxidation |

| Side Reactions | Potential for side reactions at the phosphate | Fewer side reactions during coupling |

| Automation | Amenable to automation, but less efficient | Highly amenable to high-throughput automation |

The lower coupling efficiency of the phosphotriester method meant that for the synthesis of longer oligonucleotides, the accumulation of failure sequences (n-1, n-2, etc.) became a significant issue, complicating purification and reducing the overall yield of the desired full-length product.

The Decline of the Phosphotriester Era and the Rise of Phosphoramidite Chemistry

In the late 1970s and early 1980s, the landscape of oligonucleotide synthesis was once again revolutionized by the development of the phosphite triester and, subsequently, the phosphoramidite method by Marvin Caruthers and his colleagues. This new chemistry utilized highly reactive P(III) reagents (phosphoramidites) which, when activated by a weak acid like tetrazole, react with the 5'-hydroxyl group of the growing oligonucleotide chain with exceptional speed and efficiency, routinely achieving coupling yields greater than 99%.

The phosphoramidite method offered several key advantages over the phosphotriester approach:

-

Higher Coupling Efficiency: The near-quantitative coupling efficiency of the phosphoramidite method dramatically improved the yield of full-length oligonucleotides, making the synthesis of longer chains more feasible.

-

Faster Reaction Times: The coupling reaction in the phosphoramidite method is significantly faster, allowing for shorter cycle times in automated synthesis.

-

Milder Conditions: While phosphoramidites themselves are sensitive reagents, the overall process is generally considered to proceed under milder conditions.

These advantages, particularly the high coupling efficiency, were critical for the development of the first automated DNA synthesizers and the subsequent explosion in the availability and application of synthetic oligonucleotides in molecular biology.

Conclusion: A Lasting Legacy

While the use of 2,2,2-Trichloroethyl dichlorophosphate and the broader phosphotriester method has been largely superseded by the more efficient phosphoramidite chemistry for routine oligonucleotide synthesis, its historical and scientific importance cannot be overstated. The introduction of a stable and selectively removable phosphate protecting group was a critical conceptual leap that solved many of the problems inherent in the early phosphodiester methods. The principles established during the phosphotriester era laid the essential groundwork for the development of the automated solid-phase synthesis technologies that are indispensable in research and drug development today. Understanding the history and development of reagents like 2,2,2-Trichloroethyl dichlorophosphate provides valuable insight into the chemical evolution of one of the most important technologies in modern bioscience.

References

- Persichetti, R. A., Sinden, R. R., Duhl, J.-L., & Bobst, A. M. (1991). A Comparative Study of the Phosphotriester Versus the Phosphoramidite Approach to Nitroxide Labeled Oligo dT.

- Adamiak, R. W., Biala, E., Grześkowiak, K., Kierzek, R., Kraszewski, A., Markiewicz, W. T., Stawiński, J., & Wiewiórowski, M. (1977). Nucleoside 3'-phosphotriesters as key intermediates for the oligoribonucleotide synthesis. IV. New method for removal of 2,2,2-trichloroethyl group and 31P NMR as a new tool for analysis of deblocking of internucle

An In-depth Technical Guide to the Reactivity Profile of 2,2,2-Trichloroethyl Dichlorophosphate with Nucleophiles

Abstract

2,2,2-Trichloroethyl dichlorophosphate, often abbreviated as TCEOPCl₂, is a pivotal reagent in synthetic organic chemistry, particularly in the phosphorylation of biomolecules. Its utility stems from the electrophilic nature of the phosphorus center and the unique properties of the 2,2,2-trichloroethyl (TCE) group, which serves as a readily cleavable protecting group. This guide provides a comprehensive analysis of the reactivity of TCEOPCl₂ with a range of common nucleophiles, including alcohols, amines, and thiols. We will delve into the underlying reaction mechanisms, provide validated experimental protocols, and discuss the factors that govern reaction outcomes, offering a valuable resource for researchers in drug development and chemical biology.

Introduction: The Strategic Importance of 2,2,2-Trichloroethyl Dichlorophosphate

2,2,2-Trichloroethyl dichlorophosphate is a bifunctional phosphorylating agent, possessing two reactive P-Cl bonds. This structure allows for the sequential or simultaneous introduction of two different nucleophiles, enabling the synthesis of complex unsymmetrical phosphate esters and amides.

The core of its utility lies in the 2,2,2-trichloroethyl (TCE) protecting group. The TCE group is stable under a variety of reaction conditions, including those used for oligonucleotide and peptide synthesis. However, it can be selectively removed under mild, reductive conditions, typically using zinc dust in a protic solvent or other reducing agents.[1][2] This orthogonality makes TCEOPCl₂ an invaluable tool for the synthesis of modified nucleotides, phosphopeptides, and other phosphate-containing prodrugs where controlled deprotection is paramount.

General Mechanism of Nucleophilic Substitution at Phosphorus

The reaction of TCEOPCl₂ with nucleophiles proceeds via a nucleophilic substitution at the tetrahedral phosphorus(V) center. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms and the phosphoryl oxygen.

The mechanism is generally considered to be a concerted process, analogous to an Sₙ2 reaction, or a stepwise process involving a pentacoordinate trigonal bipyramidal intermediate.[3][4][5] The exact pathway can be influenced by the nature of the nucleophile, the leaving group, and the solvent.[5][6]

-

Associative (Stepwise) Mechanism: The nucleophile attacks the phosphorus center, forming a transient pentacoordinate intermediate. This intermediate then undergoes pseudorotation, followed by the expulsion of a chloride ion as the leaving group. This pathway is favored by strong nucleophiles and poor leaving groups.[5]

-

Concerted (Sₙ2-like) Mechanism: The nucleophile attacks the phosphorus center from the backside relative to one of the chlorine atoms, leading to a transition state where the nucleophile is forming a bond and the chloride is breaking its bond simultaneously.[4][5] This results in an inversion of configuration at the phosphorus center.

Caption: General mechanism of nucleophilic attack on a dichlorophosphate.

Reactivity with O-Nucleophiles (Alcohols & Water)

Alcohols and phenols are common nucleophiles that react with TCEOPCl₂ to form the corresponding phosphotriesters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine, to neutralize the HCl generated.

The reactivity of alcohols follows the expected trend for Sₙ2-type reactions: primary alcohols react faster than secondary alcohols, and tertiary alcohols are generally unreactive due to steric hindrance.

Protocol: Synthesis of a Bis(2,2,2-trichloroethyl) Phosphate Ester

This protocol describes the reaction of a primary alcohol with bis(2,2,2-trichloroethyl) phosphorochloridate, a related reagent, to illustrate the general procedure.

-

Preparation: A solution of the primary alcohol (1.0 eq) and dry pyridine (1.2 eq) in anhydrous dichloromethane (DCM) is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Phosphorylating Agent: Bis(2,2,2-trichloroethyl) phosphorochloridate (1.1 eq), dissolved in anhydrous DCM, is added dropwise to the stirred solution over 30 minutes.[7]

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: The reaction mixture is diluted with DCM and washed sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Reactivity with N-Nucleophiles (Amines)

Primary and secondary amines react readily with TCEOPCl₂ to form phosphoramidochloridates and phosphorodiamidates. These reactions are often rapid and highly exothermic. The use of a stoichiometric amount of a non-nucleophilic base or an excess of the reacting amine is necessary to scavenge the HCl byproduct.

The high reactivity of amines can make controlling the degree of substitution challenging. Stepwise addition of the amine at low temperatures can favor the formation of the monosubstituted product.

| Nucleophile | Product Type | Relative Reactivity |

| Primary Amine (R-NH₂) | Phosphoramidochloridate | High |

| Secondary Amine (R₂NH) | Phosphoramidochloridate | Moderate-High |

| Aniline (Ar-NH₂) | Phosphoramidochloridate | Moderate |

| Ammonia (NH₃) | Phosphoramidic Dichloride | High |

Table 1: Relative reactivity of various N-nucleophiles with TCEOPCl₂.

Reactivity with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and react with TCEOPCl₂ to form thiophosphates.[8][9] These reactions are analogous to those with alcohols and are typically performed in the presence of a base. The resulting thiophosphates are valuable intermediates in the synthesis of prodrugs, as the phosphate-sulfur bond can be designed to be cleaved enzymatically in vivo.[8][10]

The Role and Cleavage of the TCE Group

The success of TCEOPCl₂ as a phosphorylating agent is intrinsically linked to the stability and selective removal of the 2,2,2-trichloroethyl protecting group.

-

Stability: The TCE group is resistant to acidic and mildly basic conditions, allowing for the use of other protecting groups (e.g., Boc, Fmoc, Ac) that can be removed orthogonally.

-

Cleavage: The deprotection is most commonly achieved through a reductive elimination mechanism.

Protocol: Reductive Deprotection of a TCE-Protected Phosphate

-

Setup: The TCE-protected phosphate is dissolved in a suitable solvent, such as acetic acid or a mixture of THF and water.

-

Reducing Agent: Activated zinc dust (an excess, typically 5-10 eq) is added to the solution.

-

Reaction: The suspension is stirred vigorously at room temperature. The reaction is often complete within 1-4 hours and can be monitored by TLC or LC-MS.

-

Workup: The reaction mixture is filtered through a pad of Celite to remove the excess zinc. The filtrate is then concentrated.

-

Purification: The residue is purified using an appropriate method, such as chromatography or crystallization, to yield the deprotected phosphate.

Caption: Experimental workflow for TCE group deprotection.

Conclusion

2,2,2-Trichloroethyl dichlorophosphate is a versatile and powerful reagent for the synthesis of phosphate esters and their derivatives. Its reactivity is dominated by the electrophilic phosphorus center, which readily undergoes substitution with a wide array of nucleophiles. The true synthetic power of this reagent is realized through the strategic use of the TCE protecting group, which offers stability during synthesis and can be removed under specific and mild reductive conditions. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective application in the complex synthetic challenges encountered in modern drug discovery and development.

References

-

Kolodiazhnyi, O. I. (2025). Stereochemistry of electrophilic and nucleophilic substitutions at phosphorus. IntechOpen. [Link][3]

-

Chandrasekaran, A. (n.d.). PHOSPHORUS CHEMISTRY: Mechanisms. Dr. A.CHANDRASEKARAN'S HOMEPAGE. [11]

-

Kochetkov, N. K., & Budovskii, E. I. (Eds.). (n.d.). Organic Chemistry of Nucleic Acids. Springer. [Link][4]

-

Mikolajczyk, M., et al. (2018). Variable mechanism of nucleophilic substitution of P-stereogenic phosphoryl chloride with alkynyl metallic reagents. Organic & Biomolecular Chemistry. [Link][6]

-

Islam, M. S., et al. (2016). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing. [Link][5]

-

Salomon, C. J. (2025). Recent developments in chemical deprotection of ester functional group. Tetrahedron. [Link][12]

-

Murphy, L. D., et al. (2023). Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor. Chemical Science. [Link][10]

-

Tsubaki, K., et al. (2019). Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates. Organic Letters. [Link][13]

-

PrepChem. (n.d.). Synthesis of 2,2,2-trichloroethyl phosphorodichloridate. [Link][14]

-

Tunge, J. A., & Ghorai, S. (2010). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA. [Link][1]

-

Reddy, K. R., et al. (2011). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. Carbohydrate Research. [Link][2]

-

Rajagopalan, R. A., et al. (2014). Reactivity of a dichlorophosphido complex. Nucleophilic substitution reactions at metal coordinated phosphorus. Journal of Organometallic Chemistry. [Link][15]

-

Mrdović, D., et al. (2024). Catalytic Activation of Bis(2,2,2‐trifluoroethyl) Phosphite with Hf(IV) for the Synthesis of Mixed Dialkyl Phosphites. Advanced Synthesis & Catalysis. [Link][16]

-

Murphy, L. D., et al. (2023). Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor. White Rose Research Online. [Link][8]

-

Murphy, L. D., et al. (2023). Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor. ChemRxiv. [Link][9]

Sources

- 1. chimia.ch [chimia.ch]

- 2. A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Some Properties of the Phosphate Group (General Concepts) [tud.ttu.ee]

- 5. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]

- 6. Variable mechanism of nucleophilic substitution of P-stereogenic phosphoryl chloride with alkynyl metallic reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 双(2,2,2-三氯乙基)磷酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. PHOSPHORUS CHEMISTRY: Mechanisms [chandrasekaran.tripod.com]

- 12. researchgate.net [researchgate.net]

- 13. Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates [organic-chemistry.org]

- 14. prepchem.com [prepchem.com]

- 15. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Protocol for synthesis of phosphate esters with 2,2,2-Trichloroethyl dichlorophosphate

Application Note & Protocol

Synthesis of Phosphate Esters using 2,2,2-Trichloroethyl Dichlorophosphate: A Detailed Protocol for Drug Development and Research

Abstract

The formation of phosphate esters is a cornerstone of synthetic chemistry, particularly in the fields of drug development, molecular biology, and materials science. The 2,2,2-trichloroethyl (TCE) group serves as a robust and versatile protecting group for phosphates, offering stability under a range of conditions and susceptibility to selective cleavage under mild, reductive conditions. This application note provides a comprehensive guide to the synthesis of both symmetrical and unsymmetrical phosphate esters using 2,2,2-trichloroethyl dichlorophosphate as the key phosphorylating agent. We will delve into the underlying reaction mechanism, provide detailed, step-by-step protocols for synthesis and deprotection, and discuss critical safety considerations and troubleshooting strategies.

Introduction: The Strategic Role of the 2,2,2-Trichloroethyl Protecting Group

Phosphate esters are integral to life, forming the backbone of DNA and RNA and playing a central role in cellular signaling and energy metabolism.[1][2] In medicinal chemistry, the introduction of a phosphate moiety can improve the solubility, bioavailability, and targeting of therapeutic agents, making them effective pro-drugs.[3] However, the inherent charge and reactivity of the phosphate group present significant challenges during multi-step organic synthesis.

The use of protecting groups is essential to temporarily mask the phosphate's reactivity. The 2,2,2-trichloroethyl (TCE) group is a highly effective choice for this purpose.[4] Its utility stems from two key features:

-

Chemical Stability: The TCE group is stable to a wide variety of reaction conditions, including many acidic and basic environments, making it compatible with subsequent synthetic transformations.[5]

-

Orthogonal Deprotection: The TCE group is selectively removed under specific, mild reductive conditions, typically with zinc dust.[6][7] This orthogonality ensures that other common protecting groups (e.g., Boc, Fmoc, benzyl esters) remain intact, a critical requirement in complex syntheses like those for phosphopeptides or modified oligonucleotides.[4]

2,2,2-Trichloroethyl dichlorophosphate, Cl2P(O)OCH2CCl3, is a powerful reagent that allows for the direct and efficient introduction of the TCE-protected phosphate core onto one or two alcohol substrates.

Reaction Mechanism and Rationale

The synthesis of phosphate esters using 2,2,2-trichloroethyl dichlorophosphate proceeds via a sequential nucleophilic substitution at the phosphorus center. The phosphorus atom is highly electrophilic due to the presence of three electron-withdrawing groups: two chlorine atoms and one oxygen atom.

The key steps are as follows:

-

Activation of the Alcohol: In the presence of a non-nucleophilic base, such as pyridine or triethylamine, the alcohol (R-OH) is deprotonated, increasing its nucleophilicity.

-

First Nucleophilic Attack: The resulting alkoxide attacks the electrophilic phosphorus center, displacing the first chloride ion and forming a phosphorochloridate intermediate. The base neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction forward.

-

Second Nucleophilic Attack: A second molecule of alcohol (or a different alcohol, R'-OH, for unsymmetrical esters) attacks the phosphorochloridate intermediate, displacing the second chloride ion.

-

Formation of the Triphosphate Ester: This second substitution yields the final, stable tri-substituted phosphate ester.

Control over stoichiometry and reaction temperature is paramount, especially when synthesizing unsymmetrical esters, to prevent the formation of undesired symmetrical byproducts.

Mandatory Safety and Handling Protocols

2,2,2-Trichloroethyl dichlorophosphate and related organophosphorus chlorides are hazardous materials that demand strict adherence to safety protocols.

-

Hazard Profile: These reagents are corrosive and cause severe skin burns and eye damage.[8][9] They are toxic if inhaled and react with moisture to release HCl gas.[10][11]

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, nitrile or neoprene gloves, and a flame-resistant lab coat.[9] All manipulations must be performed inside a certified chemical fume hood.[10][12]

-

Handling: Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent. Transfers should be made via syringe or cannula. An accessible safety shower and eye wash station are mandatory.[12]

-

Waste Disposal: Quench any residual reagent slowly with a non-nucleophilic alcohol (e.g., isopropanol) before disposal. All chemical waste must be disposed of according to local and national hazardous waste regulations.[9][11]

Experimental Workflow and Protocols

The overall synthetic strategy involves a two-stage process: the initial phosphorylation reaction to create the TCE-protected phosphate ester, followed by the reductive deprotection to yield the final product.

Workflow Diagram

Caption: General workflow for the synthesis and deprotection of phosphate esters.

Protocol 4.1: Synthesis of a Symmetrical Phosphate Ester

This protocol describes the reaction of two equivalents of a single alcohol with the phosphorylating agent.

Materials & Reagents:

-

Alcohol (Substrate): 2.0 mmol

-

2,2,2-Trichloroethyl dichlorophosphate: 1.0 mmol, 1.0 eq

-

Anhydrous Pyridine (as solvent and base): 10 mL

-

Anhydrous Dichloromethane (DCM) for extraction

-

1 M HCl (aqueous)

-

Saturated NaCl solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Set up an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

In the flask, dissolve the alcohol (2.0 mmol) in anhydrous pyridine (10 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add 2,2,2-trichloroethyl dichlorophosphate (1.0 mmol) dropwise to the stirring solution over 10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously add 1 M HCl (20 mL) to quench the reaction and neutralize the pyridine.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), water (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 4.2: Synthesis of an Unsymmetrical (Mixed) Phosphate Ester

This protocol requires sequential addition of two different alcohols. Careful control of stoichiometry is critical.

Materials & Reagents:

-

First Alcohol (R¹-OH): 1.0 mmol, 1.0 eq

-

Second Alcohol (R²-OH): 1.1 mmol, 1.1 eq

-

2,2,2-Trichloroethyl dichlorophosphate: 1.0 mmol, 1.0 eq

-

Anhydrous Triethylamine (TEA): 2.5 mmol, 2.5 eq

-

Anhydrous Tetrahydrofuran (THF): 15 mL

Procedure:

-

Set up an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere.

-

Dissolve the first alcohol (R¹-OH, 1.0 mmol) and TEA (2.5 mmol) in anhydrous THF (10 mL).

-

Cool the solution to -20 °C (e.g., using a dry ice/acetonitrile bath).

-

Slowly add 2,2,2-trichloroethyl dichlorophosphate (1.0 mmol) dropwise. Maintain the temperature below -15 °C.

-

Stir the reaction at -20 °C for 1 hour.

-

In a separate dry flask, dissolve the second alcohol (R²-OH, 1.1 mmol) in anhydrous THF (5 mL).

-